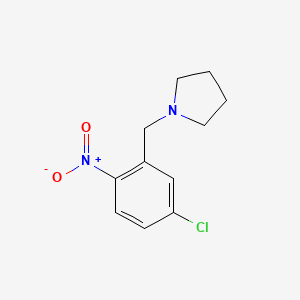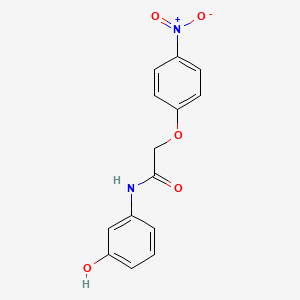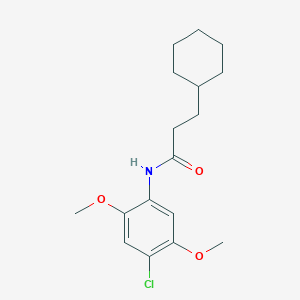
1-(5-chloro-2-nitrobenzyl)pyrrolidine
Overview
Description
1-(5-chloro-2-nitrobenzyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrolidine derivative that has a nitro group and a chloro group attached to a benzene ring. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-nitrobenzyl)pyrrolidine involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which could lead to the development of new drugs for the treatment of Alzheimer's disease. It has also been shown to modulate the activity of certain receptors such as the GABA-A receptor, which could lead to the development of new anxiolytic drugs.
Biochemical and Physiological Effects
1-(5-chloro-2-nitrobenzyl)pyrrolidine has been shown to have various biochemical and physiological effects, depending on the specific enzyme or receptor it interacts with. It has been shown to inhibit the activity of acetylcholinesterase, which could lead to an increase in acetylcholine levels in the brain and improve cognitive function. It has also been shown to modulate the activity of the GABA-A receptor, which could lead to anxiolytic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-chloro-2-nitrobenzyl)pyrrolidine in lab experiments include its ability to selectively modulate the activity of certain enzymes and receptors, which could lead to the development of new drugs for the treatment of various diseases. Its limitations include its potential toxicity and the need for further studies to understand its long-term effects.
Future Directions
There are several future directions for the study of 1-(5-chloro-2-nitrobenzyl)pyrrolidine. These include the development of new drugs based on its ability to modulate the activity of certain enzymes and receptors, the study of its long-term effects on the body, and the exploration of its potential applications in other scientific fields such as materials science and catalysis.
Conclusion
In conclusion, 1-(5-chloro-2-nitrobenzyl)pyrrolidine is a chemical compound that has potential applications in various scientific fields. Its ability to selectively modulate the activity of certain enzymes and receptors makes it a valuable tool compound in biochemical and physiological studies. Further research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
1-(5-chloro-2-nitrobenzyl)pyrrolidine has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied for its ability to modulate the activity of certain enzymes and receptors, which could lead to the development of new drugs for the treatment of various diseases. It has also been used as a tool compound in biochemical and physiological studies to understand the mechanisms of certain biological processes.
properties
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-3-4-11(14(15)16)9(7-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPOWAWPJQQOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-nitrobenzyl)pyrrolidine | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)


![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)



![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)

![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)


![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)